molecular formula C17H21NO3 B11838763 Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate CAS No. 185445-11-8

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Cat. No.: B11838763
CAS No.: 185445-11-8
M. Wt: 287.35 g/mol
InChI Key: ZZEWKUTZKRORAI-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers of Propyl (2-(7-Methoxynaphthalen-1-yl)ethyl)carbamate

Property Value Source
Molecular Formula C₁₇H₂₁NO₃
Molecular Weight 287.35 g/mol
CAS Registry Number 185445-11-8
IUPAC Name Propyl N-[2-(7-methoxynaphthalen-1-yl)ethyl]carbamate
SMILES Notation CCCOC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR and 13C NMR spectra provide critical insights into the compound’s hydrogen and carbon environments:

  • 1H NMR :

    • The methoxy group (-OCH₃) resonates as a singlet at δ 3.80–3.85 ppm.
    • Aromatic protons on the naphthalene ring appear as multiplets between δ 6.50–8.50 ppm, with characteristic splitting patterns for positions 2, 3, 4, 5, 6, and 8.
    • The ethyl linker (-CH₂CH₂-) shows two triplets: one for the methylene group adjacent to the carbamate (δ 3.30–3.50 ppm) and another for the methylene near the naphthalene (δ 2.80–3.00 ppm).
    • The propyl chain exhibits signals at δ 0.90–1.00 ppm (terminal CH₃), δ 1.50–1.70 ppm (middle CH₂), and δ 4.00–4.20 ppm (O-linked CH₂).
  • 13C NMR :

    • The carbamate carbonyl (O=C-O) resonates at δ 155–165 ppm.
    • The naphthalene carbons appear between δ 115–135 ppm, with the methoxy-bearing carbon at δ 55–60 ppm.
    • Aliphatic carbons in the ethyl and propyl groups span δ 20–45 ppm.

Table 2: Predicted 1H and 13C NMR Chemical Shifts

Group 1H Shift (ppm) 13C Shift (ppm)
Methoxy (-OCH₃) 3.80–3.85 (s, 3H) 55–60
Naphthalene aromatics 6.50–8.50 (m, 6H) 115–135
Ethyl linker (-CH₂CH₂-) 2.80–3.50 (m, 4H) 35–45
Propyl chain (-CH₂CH₂CH₃) 0.90–4.20 (m, 5H) 20–70
Carbamate carbonyl - 155–165

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

  • IR Spectroscopy :

    • A strong absorption at ~1700 cm⁻¹ corresponds to the carbamate carbonyl (C=O stretch).
    • The methoxy group exhibits C-O stretching vibrations at ~1250 cm⁻¹.
    • N-H stretching from the carbamate appears as a broad band near ~3300 cm⁻¹.
  • UV-Vis Spectroscopy :

    • The naphthalene chromophore absorbs strongly in the 270–300 nm range due to π→π* transitions.
    • Substituents like methoxy and carbamate induce bathochromic shifts relative to unsubstituted naphthalene.

Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data for this compound remains unpublished, computational models predict key structural features:

  • The naphthalene ring adopts a planar geometry, with the methoxy group oriented perpendicular to the aromatic plane to minimize steric hindrance.
  • The carbamate group exhibits partial double-bond character (C=O), favoring a trans configuration about the C-N bond.
  • Molecular dynamics simulations suggest the propyl chain adopts a staggered conformation to reduce torsional strain.

Figure 1: Predicted Conformational Landscape

  • Naphthalene Core : Rigid and planar.
  • Ethyl Linker : Flexible, enabling rotational freedom.
  • Carbamate-Propyl System : Stabilized by resonance between the carbonyl and adjacent nitrogen.

Properties

CAS No.

185445-11-8

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

propyl N-[2-(7-methoxynaphthalen-1-yl)ethyl]carbamate

InChI

InChI=1S/C17H21NO3/c1-3-11-21-17(19)18-10-9-14-6-4-5-13-7-8-15(20-2)12-16(13)14/h4-8,12H,3,9-11H2,1-2H3,(H,18,19)

InChI Key

ZZEWKUTZKRORAI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate typically involves the reaction of 7-methoxy-1-naphthylamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

  • Dissolve 7-methoxy-1-naphthylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add propyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 7-hydroxy-1-naphthyl derivative.

    Reduction: Formation of 2-(7-methoxynaphthalen-1-yl)ethylamine.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also participate in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogs: Naphthalene-Based Carbamates

1-Propyl naphthalen-1-ylcarbamate (C30)

  • Physical Properties : Melting point 73–75°C; IR carbonyl stretch at 1696 cm⁻¹, characteristic of carbamates .
  • Synthesis : Yield of 77% (method unspecified but likely involves propyl chloroformate and naphthol derivatives).
  • Key Differences : The absence of the ethyl spacer and methoxy group in C30 reduces steric hindrance and electronic effects compared to the target compound.

Ethyl Carbamate (EC)

  • Structure : Simpler carbamate (NH2COOCH2CH3) without aromatic moieties.
  • Toxicity: EC is carcinogenic (MOE <10,000 in Chinese liquors) and metabolized to vinyl carbamate, a potent mutagen .
  • Applications : Naturally occurs in fermented beverages but regulated due to health risks .

Functional Group Variations: Amides vs. Carbamates

N-[(2-Methoxyethyl)methylcarbamoyl]-methyl-2-naphthalen-1-ylacetamide

  • Structure : Amide derivative with a naphthalene core and methoxyethyl group.
  • Synthesis : Prepared via EDC.HCl-mediated coupling in dichloromethane (68% yield) .
  • Key Differences : Amides exhibit higher hydrolytic stability under acidic conditions compared to carbamates, which are more susceptible to base-catalyzed hydrolysis.

Alkoxy Naphthalene Derivatives

(Prop-2-yn-1-yloxy)naphthalene

  • Structure : Propargyl ether attached to naphthalene.
  • Synthesis : Prepared using propargyl bromide and K2CO3 in DMF (method applicable to naphthol derivatives) .
  • Key Differences : Ethers lack the electrophilic carbamate carbonyl, making them less reactive toward nucleophiles but more stable in basic environments.

Data Tables

Table 1: Physical and Spectral Properties

Compound Melting Point (°C) IR C=O (cm⁻¹) Yield (%) Reference
Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate Not reported ~1680–1700* Not reported -
1-Propyl naphthalen-1-ylcarbamate (C30) 73–75 1696 77
Ethyl carbamate (EC) 48–50 ~1700 -

*Predicted based on carbamate analogs.

Table 2: Toxicity and Metabolic Considerations

Compound Carcinogenicity Mutagenicity Metabolic Pathway Reference
Ethyl carbamate (EC) High (MOE = 6,289†) No (parent) Metabolized to vinyl carbamate
Vinyl carbamate 10–50× more potent Yes Directly reactive electrophile
Propyl (2-(7-methoxy...) Unknown Not tested Potential oxidation of ethyl chain -

†MOE value from Chinese liquor studies .

Key Research Findings

  • Synthetic Flexibility : Carbamates like C30 and the target compound can be synthesized in moderate-to-high yields (68–77%) using coupling agents or chloroformates .
  • Structural Influence : The ethyl spacer and methoxy group in the target compound likely enhance lipophilicity and alter electronic properties compared to simpler analogs like C30 or EC .

Biological Activity

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is a synthetic compound notable for its unique chemical structure, which includes a propyl group and a methoxy-substituted naphthalene moiety. Its molecular formula is C17H21NO3C_{17}H_{21}NO_3, with a molecular weight of approximately 287.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be illustrated as follows:

Propyl 2 7 methoxynaphthalen 1 yl ethyl carbamate\text{Propyl 2 7 methoxynaphthalen 1 yl ethyl carbamate}

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes , which play a crucial role in drug metabolism. The inhibition of these enzymes can significantly affect the pharmacokinetics of co-administered drugs, potentially leading to altered efficacy and safety profiles. This characteristic makes it an important subject of study in pharmacological contexts.

Anti-inflammatory and Analgesic Properties

Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may have therapeutic applications in managing pain and inflammation. The presence of the methoxy group on the naphthalene ring is believed to enhance these effects.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the carbamate linkage and the introduction of the methoxy group onto the naphthalene ring. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize standard organic synthesis techniques such as nucleophilic substitution and esterification reactions.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological activity of this compound:

Compound NameStructureBiological ActivityUnique Features
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamideC17H21NO3Moderate P450 inhibitionAcetamide group instead of carbamate
Propyl carbamateC4H9NO2Limited biological activitySimpler structure lacking naphthalene moiety
Propyl N-(2-hydroxyphenyl)carbamateC17H21NO3Antioxidant propertiesHydroxyphenyl substituent enhances antioxidant activity

This table illustrates how this compound's unique methoxy-naphthalene structure may confer distinct biological activities not found in other compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures. For instance, research on FAAH inhibitors has shown that structural modifications can lead to significant variations in biological activity, emphasizing the importance of specific functional groups . Additionally, studies on dual inhibitors targeting COX-2/sEH pathways indicate that modifications to chemical structures can enhance therapeutic efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, and how can reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or carbamate formation. For analogous naphthalene derivatives, a two-step procedure is common:

Oxyanion formation : React 7-methoxynaphthalenol with a base (e.g., K₂CO₃) in DMF to generate the oxyanion .

Alkylation : Introduce a propyl carbamate moiety via alkylating agents (e.g., propargyl bromide derivatives). Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .

  • Critical Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature (room temperature avoids side reactions), and stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use ethyl acetate to isolate the product from aqueous layers, followed by drying over anhydrous Na₂SO₄ .
  • Chromatography : Employ silica gel column chromatography with gradient elution (n-hexane to ethyl acetate) for high-purity isolation .
  • Distillation : If the compound is volatile, fractional distillation under reduced pressure may be applicable .

Q. Which analytical methods are validated for quantifying this compound in complex matrices?

  • Methodological Answer :

  • GC-MS : Use propyl carbamate as an internal standard. Extract the compound with dichloromethane, concentrate via rotary evaporation, and analyze with selected ion monitoring (SIM) for high sensitivity .
  • HPLC-UV : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and monitor at λ = 254 nm (naphthalene absorption band) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement, focusing on torsional angles of the methoxy and carbamate groups to confirm stereochemistry .
  • Challenges : Twinning or low-resolution data may require iterative refinement with SHELXE or alternative software (e.g., OLEX2) .

Q. What computational strategies predict the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with Protein Data Bank (PDB) targets (e.g., cytochrome P450 or kinases). Validate binding poses with MD simulations (GROMACS) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Cross-validate against bioactivity datasets .

Q. How do structural modifications to the naphthalene ring or carbamate chain affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents at the 7-methoxy position (e.g., hydroxyl, halogen). Test in vitro for cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ determination).
  • Key Findings : Methoxy groups enhance metabolic stability, while longer alkyl chains (e.g., butyl vs. propyl) may reduce solubility .

Q. What protocols mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer :

  • Acute Toxicity Mitigation : Use fume hoods for synthesis. In case of inhalation, administer artificial respiration and seek immediate medical attention .
  • Waste Disposal : Quench reaction residues with ice, neutralize acids/bases, and dispose via certified hazardous waste channels .

Advanced Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS buffer for solubility). Use dynamic light scattering (DLS) to detect aggregation.
  • Meta-Analysis : Cross-reference datasets from PubChem, NIST, and peer-reviewed journals, excluding non-curated sources (e.g., BenchChem) .

Q. What experimental designs validate the compound’s potential as a prodrug?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate with esterases or liver microsomes. Monitor carbamate cleavage via LC-MS. Compare release kinetics to ethyl carbamate controls .
  • In Vivo Testing : Administer to rodent models and quantify active metabolite levels in plasma via LC-MS/MS .

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